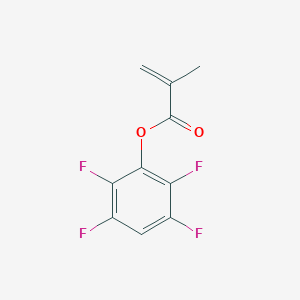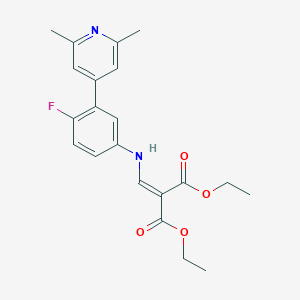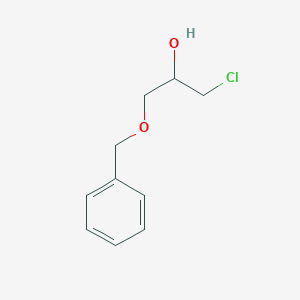
(S)-1-(2,4,6-Triisopropylphenyl)ethanol
Overview
Description
(S)-1-(2,4,6-Triisopropylphenyl)ethanol, also known as TIPS Ethanol, is an important chiral alcohol used in a variety of scientific research applications. It is a non-toxic, colorless, and odorless compound that has been used in various fields of research, including biochemistry, physiology, and pharmacology. TIPS Ethanol is a versatile compound that can be used as a reagent, a solvent, or a catalyst in various synthetic reactions. Its unique properties make it an ideal compound for a range of laboratory experiments.
Scientific Research Applications
Synthesis of Drug Intermediates : This compound can be used for the synthesis of drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
Stability and Reactivity : It is noted for its unusual stability and reactivity in scientific research (Wada et al., 1997).
Asymmetric Organotin Clusters : The reaction between certain compounds in ethanol leads to the formation of highly asymmetric pentameric organotin clusters (Murugavel & Shanmugan, 2008).
Bioprocess Development : A bioprocess was developed for the asymmetric reduction of a specific acetophenone to achieve excellent enantioselectivity and high yield (Chen, Xia, Liu, & Wang, 2019).
Effects on Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of neuronal membranes, which could explain some of its general anesthetic actions (Bae et al., 2005).
Biocatalyst in Asthma Relief : An isolate of Alternaria alternata serves as an effective biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in a medication for relieving asthma symptoms (Kurbanoğlu et al., 2009).
Solubility Enhancement : The presence of ethanol enhances the aqueous solubility of certain compounds in water/alcohol mixtures, which is significant for environmental applications (Li & Andren, 1994).
Environmental Pollution Resolution : The kinetics and mechanism of oxidation of a lignin model compound by chlorine dioxide can potentially help resolve environmental pollution problems in pulp bleaching (Nie et al., 2014).
Oxidizing Agent for Alcohols : It can be used as an oxidizing agent that converts alcohols into carbonyl compounds under mild conditions (Oba et al., 2008).
Ethanol Adducts in Crystallography : The ethanol adduct of certain compounds crystallizes in specific space groups, with a distorted coordination geometry, contributing to crystallography (Ng, Wei, Das, & Mak, 1989).
Mechanism of Action
The mechanism of action of “(S)-1-(2,4,6-Triisopropylphenyl)ethanol” is not specified in the search results. As a chiral auxiliary, it likely interacts with other reactants to control the stereochemical outcome of reactions .
The compound’s molecular formula is C17H28O , and its molecular weight is 248.40 g/mol .
Safety and Hazards
The safety data sheet for a similar compound, “®-(+)-1-(2,4,6-Triisopropylphenyl)ethanol”, suggests that it should be handled with care. It advises avoiding dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it recommends washing with plenty of water . If swallowed or inhaled, it suggests seeking medical attention .
Properties
IUPAC Name |
(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447339 | |
| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-88-7 | |
| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?
A1: this compound is characterized by the following:
Q2: Why is this compound considered a versatile chiral auxiliary?
A2: this compound is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:
Q3: How can the optical purity of this compound be assessed?
A3: The enantiomeric purity of this compound, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


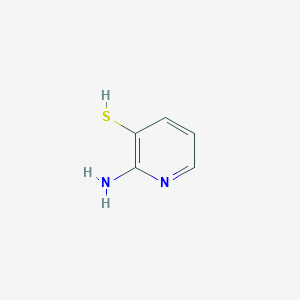

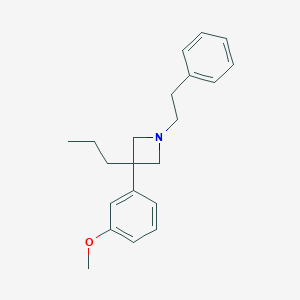

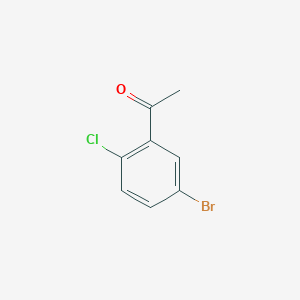
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
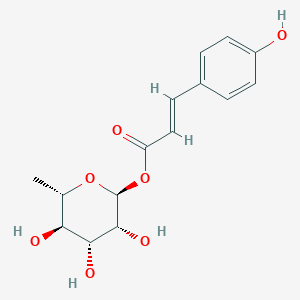
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
